molecular formula C11H13FN2O B1322178 3-(4-Fluoro-2-methylphenyl)piperazin-2-one CAS No. 334477-68-8

3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Cat. No.: B1322178
CAS No.: 334477-68-8
M. Wt: 208.23 g/mol
InChI Key: DFUGUOHNKOIDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperazinone Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group, is a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a versatile starting point for drug discovery. Piperazine (B1678402) and its derivatives are found in a wide array of approved drugs, highlighting their favorable physicochemical properties, which can be fine-tuned to improve a molecule's solubility, metabolic stability, and ability to reach its intended biological target. neuroquantology.commdpi.com

The structural rigidity and synthetic tractability of the piperazinone core allow medicinal chemists to systematically modify its structure to optimize its interaction with specific proteins or enzymes. This has led to the development of piperazinone-containing compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govdoi.orgnih.gov

Rationale for Academic Investigation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivatives

The specific academic and industrial interest in this compound stems from its role as a crucial intermediate in the synthesis of potent and selective neurokinin 1 (NK1) receptor antagonists. nih.gov NK1 receptor antagonists are a class of drugs that have shown clinical efficacy in treating chemotherapy-induced nausea and vomiting (CINV) and have been investigated for the treatment of major depressive disorders. nih.govwikipedia.org

The 4-fluoro-2-methylphenyl group of this particular piperazinone is a key pharmacophoric element that contributes to the high affinity and selectivity of the final drug candidates for the NK1 receptor. nih.gov The synthesis of these complex molecules requires well-defined building blocks, and this compound serves this purpose, providing a foundational structure upon which further chemical modifications can be made to achieve the desired biological activity. chemicalbook.com

A notable example is its use in the development of casopitant, a clinical candidate for the treatment of major depression. nih.gov The precise stereochemistry and substitution pattern of the this compound intermediate are critical for the ultimate efficacy of the final compound.

Overview of Current Research Trajectories and Gaps for the Chemical Compound

Current research involving this compound is predominantly focused on its application in the synthesis of NK1 receptor antagonists and other potential central nervous system (CNS) active agents. The primary trajectory is its utilization as a starting material or key intermediate in multi-step synthetic pathways.

A significant gap in the current body of research is the limited investigation into the intrinsic biological activity of this compound itself. While its role as a synthetic intermediate is well-established, there is a lack of publicly available data on whether this compound possesses any standalone therapeutic properties. Future research could explore the potential for this molecule to exhibit its own pharmacological effects, or to serve as a scaffold for the development of compounds targeting other biological pathways beyond the NK1 receptor. Further screening against a variety of biological targets could uncover new and unexpected therapeutic applications for this versatile chemical entity.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 334477-68-8
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGUOHNKOIDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Strategies

General Synthetic Approaches to Piperazinone Cores

The construction of the piperazinone ring is a fundamental challenge in the synthesis of compounds such as 3-(4-fluoro-2-methylphenyl)piperazin-2-one. The following sections detail the primary methods employed for the formation of this key structural unit.

The formation of the piperazinone ring is often achieved through intramolecular cyclization of a linear precursor. These reactions typically involve the formation of an amide bond between a nitrogen atom and a carbonyl group within the same molecule. Common strategies include the cyclization of N-(2-aminoethyl)amino acids or their derivatives. The choice of coupling reagents, reaction conditions, and protecting group strategy is crucial for the successful synthesis of the desired piperazinone. researchgate.net Reductive cyclization of dioximes represents another approach, where primary amines can be converted into a piperazine (B1678402) ring through a sequential double Michael addition of nitrosoalkenes followed by a stereoselective catalytic reductive cyclization. nih.govresearchgate.net

A variety of cyclization techniques have been reported, each with its own advantages and limitations. The table below summarizes some of the key cyclization strategies for the formation of the piperazinone ring.

Cyclization StrategyDescriptionKey Features
Intramolecular Amidation Cyclization of an N-(2-aminoethyl)amino acid derivative.Widely applicable, relies on standard peptide coupling reagents.
Reductive Cyclization Cyclization of dioximes derived from primary amines and nitrosoalkenes. nih.govresearchgate.netAllows for the conversion of a primary amino group into a piperazine ring. nih.gov
Anodic Oxidation Anodic oxidation of N-acyl and N-alkoxycarbonyl dipeptide esters can be a key step for forming chiral heterocyclic building blocks. springernature.comElectrochemical method for ring formation.
Wacker-type Aerobic Oxidative Cyclization A palladium-catalyzed aerobic oxidative cyclization of alkenes. organic-chemistry.orgCan be used to synthesize various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of piperazinone derivatives. acs.orgnih.gov In a typical solid-phase approach, a linear precursor is attached to a solid support, and the subsequent chemical transformations, including the final cyclization step, are carried out on the resin-bound substrate. acs.org This methodology offers several advantages, including the simplification of purification procedures and the potential for automation. ebrary.net The cleavage of the piperazinone from the solid support is the final step, yielding the desired product in solution. acs.org A key advantage of this method is the ability to incorporate the resin handle into the ring structure, allowing for facile cyclization and isolation. acs.org

Solid-phase synthesis has been successfully employed in the preparation of piperazinone-containing peptidomimetics. acs.org The choice of resin, linker, and cleavage conditions are critical parameters that must be optimized for each specific synthesis.

Solid-Phase Synthesis AspectDescription
General Principle A linear precursor is attached to a solid support, and subsequent reactions, including cyclization, are performed on the resin. acs.orgebrary.net
Key Advantages Simplified purification, potential for automation, and amenability to combinatorial library synthesis. acs.orgebrary.net
Example Application Synthesis of piperazinone-derived Leu-enkephalin analogues. acs.org
Cleavage The final step involves cleavage of the piperazinone from the solid support, often with concomitant deprotection. acs.orgnih.gov

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi 4-CR), provide an efficient and atom-economical route to highly substituted piperazinone scaffolds. thieme-connect.comnih.govrsc.org The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step. rsc.org By carefully choosing the starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to afford the desired piperazinone ring. nih.gov

A "disrupted" Ugi condensation has also been reported, where aziridine (B145994) aldehyde dimers react with an isonitrile and an amino acid to deliver N-acyl aziridine intermediates, which can then be reacted with nucleophiles to yield piperazinones. nih.govacs.org This approach allows for the synthesis of a diverse set of trisubstituted piperazinones. nih.gov

Multicomponent ReactionDescriptionKey Features
Ugi Four-Component Reaction (Ugi 4-CR) A one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.comrsc.orgHighly convergent, atom-economical, and allows for the rapid generation of molecular diversity. rsc.org
Split-Ugi Reaction A modified four-component protocol suitable for bis-secondary diamines. nih.govEnables the synthesis of 1,4-disubstituted piperazine-based compounds. nih.gov
Disrupted Ugi Condensation Involves the reaction of an aziridine aldehyde dimer, an isonitrile, and an amino acid. nih.govacs.orgLeads to the formation of N-acyl aziridine intermediates that can be converted to piperazinones. nih.gov

The development of asymmetric catalytic methods for the synthesis of enantiomerically pure piperazin-2-ones is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govdicp.ac.cn Several catalytic asymmetric strategies have been reported, including palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and asymmetric allylic alkylation. dicp.ac.cnrsc.orgnih.gov These methods provide access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence, catalyzed by a quinine-derived urea (B33335), to provide 3-aryl/alkyl piperazin-2-ones in high yields and enantiomeric excess. acs.org

Asymmetric StrategyCatalyst/ReagentKey Features
Asymmetric Hydrogenation Palladium catalysts. dicp.ac.cnrsc.orgProvides access to chiral disubstituted piperazin-2-ones with high diastereo- and enantioselectivity. dicp.ac.cnrsc.org
Asymmetric Allylic Alkylation Palladium catalysts with electron-deficient PHOX ligands. nih.govnih.govAllows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.gov
Domino Ring-Opening Cyclization (DROC) Quinine-derived urea catalyst. acs.orgA one-pot approach to 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org

Modular and lead-oriented synthetic strategies aim to create diverse collections of small molecules with drug-like properties. rsc.orgrsc.org These approaches often involve the use of a set of building blocks that can be combined in various ways to generate a library of related compounds. rsc.org For the synthesis of piperazine scaffolds, a modular approach has been described that involves the ring-opening of cyclic sulfamidates with hydroxy sulfonamides, followed by cyclization. rsc.orgrsc.org By varying the building blocks, it is possible to control the ring size, substitution pattern, and stereochemistry of the resulting heterocyclic scaffolds. rsc.org

A gold-catalyzed modular approach has also been developed, where the ring-opening of cyclic sulfamidates with propargylic sulfonamides yields substrates for a gold-catalyzed cyclization to produce tetrahydropyrazines, which can be further manipulated to afford piperazine scaffolds. nih.govorganic-chemistry.orgwhiterose.ac.uk

Modular ApproachKey ReactionsBuilding Blocks
Sulfamidate-Based Synthesis Ring-opening of cyclic sulfamidates followed by cyclization. rsc.orgrsc.orgCyclic sulfamidates and hydroxy sulfonamides. rsc.org
Gold-Catalyzed Synthesis Ring-opening of cyclic sulfamidates with propargylic sulfonamides followed by gold-catalyzed cyclization. nih.govorganic-chemistry.orgwhiterose.ac.ukCyclic sulfamidates and propargylic sulfonamides. nih.gov

An efficient enantioselective reductive amination and amidation cascade reaction has been developed for the synthesis of chiral piperazinones. acs.orgacs.org This method involves the coupling of simple alkyl diamines and α-ketoesters, catalyzed by iridium or rhodium complexes. acs.orgacs.org The reaction proceeds through different intermediates depending on whether the alkyl diamine is monosubstituted or disubstituted, requiring different transition metals to achieve high enantioselectivity. acs.orgacs.org This cascade reaction provides a direct route to chiral piperazinone products from readily available starting materials. acs.org

The use of highly modular phosphoramidite-phosphine hybrid ligands has been shown to be crucial for the versatility and tunability of this transformation. acs.org

Cascade ReactionCatalystsSubstrates
Reductive Amination/Amidation Iridium or Rhodium complexes. acs.orgacs.orgAlkyl diamines and α-ketoesters. acs.org

Synthesis of this compound and its Key Intermediates

The construction of the this compound scaffold involves a multi-step process that relies on the careful assembly of key building blocks and strategic chemical transformations.

A primary route for the synthesis of this compound involves the hydrogenation of a precursor molecule. chemicalbook.com This method utilizes a palladium on activated carbon catalyst (Pd/C 10%) in a methanol (B129727) solvent. The reaction proceeds under a hydrogen atmosphere at 20°C and a pressure of 760.051 Torr for 16 hours, resulting in a high yield of the desired product. chemicalbook.com

Another versatile approach to substituted piperazin-2-ones is through a one-pot, tandem reductive amination-transamidation-cyclization reaction. acs.org This methodology allows for the efficient construction of the piperazinone ring from various amino acid methyl esters. The process involves the initial reductive amination of an N-(2-oxoethyl)amide with an α-amino ester, which then undergoes an intramolecular N,N'-acyl transfer and subsequent cyclization to form the piperazinone core. acs.org The choice of solvent and additives, such as acetic acid in acetonitrile (B52724), can significantly influence the reaction rate and yield. acs.org

Furthermore, an enantioselective reductive amination and amidation cascade reaction catalyzed by iridium or rhodium complexes offers a pathway to chiral piperazinone products. acs.org This method involves the coupling of alkyl diamines with α-ketoesters. For instance, the reaction of N1,N2-dimethylethane-1,2-diamine and ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)-2-oxoacetate proceeds smoothly to afford the corresponding chiral piperazinone in high yield and enantiomeric excess. acs.org

A method for the preparation of piperazine derivatives involves reacting an ester with a substituted ethylenediamine (B42938) to form a 3,4-dehydropiperazine-2-one intermediate, which is then reduced to the final piperazine product. google.com For example, reacting N-methyl ethylenediamine with methyl benzoylformate in the presence of acetic acid, followed by reduction, yields 1-methyl-3-phenylpiperazine. google.com

Table 1: Synthetic Pathways to Substituted Piperazinones

MethodKey ReactantsCatalyst/ReagentsKey Features
HydrogenationPrecursor with a reducible groupPalladium on activated carbon, HydrogenHigh yield for specific precursors. chemicalbook.com
Tandem Reductive Amination-CyclizationN-(2-oxoethyl)amide, α-amino esterSodium triacetoxyborohydride, Acetic acidOne-pot synthesis, good yields. acs.org
Enantioselective Reductive Amination CascadeAlkyl diamine, α-ketoesterIridium or Rhodium complexesProduces chiral piperazinones with high enantioselectivity. acs.org
Dehydropiperazinone ReductionEster, Substituted ethylenediamineAcetic acid, Reducing agentTwo-step process involving a cyclization and subsequent reduction. google.com

The synthesis of this compound is contingent on the availability of several key precursors.

2-Bromo-5-fluorotoluene is a crucial starting material. chemicalbook.comchemicalbook.com One synthetic route to this compound involves the nitration of m-fluorobenzotrifluoride, followed by reduction and a subsequent diazotization-bromination reaction to yield the target compound with high purity. google.com Another approach involves the bromination of trifluorotoluene using sulfuric acid, potassium bromide, and cuprous bromide. google.com This intermediate is then fluorinated to produce 2-bromo-5-fluorobenzotrifluoride. google.com It can also be used to synthesize other important intermediates like 2-Bromo-5-fluoro-benzoic acid through oxidation with KMnO4. fishersci.com

4-Fluoro-2-methylphenylmagnesium Bromide is a Grignard reagent prepared from 2-Bromo-5-fluorotoluene. chemicalbook.com The synthesis involves reacting 2-Bromo-5-fluorotoluene with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions. chemicalbook.com This Grignard reagent is a key component for introducing the 4-fluoro-2-methylphenyl moiety into other molecules. chemicalbook.comchemdad.com

Ethyl 4-Fluoro-2-methylbenzoylformate can be synthesized from 2-Bromo-5-fluorotoluene and methyl oxalyl chloride. chemicalbook.com A general method for preparing similar α-keto esters involves a Friedel-Crafts acylation reaction. For instance, m-fluorotoluene can react with trihaloacetyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis, to produce 4-fluoro-2-methylbenzoic acid. google.com This acid can then be esterified and further functionalized to the desired benzoylformate. Another related synthesis involves the reaction of ethyl acetate (B1210297) with difluoroacyl fluoride (B91410) in the presence of sodium ethoxide. google.com

Table 2: Key Precursors and Their Synthesis

PrecursorStarting MaterialsKey Reagents/Conditions
2-Bromo-5-fluorotoluenem-fluorobenzotrifluorideNitric acid/sulfuric acid, Raney nickel, Cuprous bromide, Hydrobromic acid, Sodium nitrite. google.com
4-Fluoro-2-methylphenylmagnesium Bromide2-Bromo-5-fluorotoluene, MagnesiumAnhydrous THF, reflux. chemicalbook.com
Ethyl 4-Fluoro-2-methylbenzoylformate2-Bromo-5-fluorotoluene, Methyl oxalyl chloride- chemicalbook.com
4-fluoro-2-methylbenzoic acidm-fluorotoluene, trihaloacetyl chlorideLewis acid, alkaline hydrolysis. google.com

Hydrogenation is a widely employed method for the synthesis of substituted piperazines. The catalytic hydrogenation of pyridines is a common approach to obtain the corresponding piperidine (B6355638) derivatives, and similar principles can be applied to the synthesis of piperazines from pyrazine (B50134) precursors. d-nb.info For example, chiral piperazines can be synthesized through the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, achieving high enantioselectivity. nih.gov

Reductive amination is another powerful tool in the synthesis of piperazine-containing compounds. mdpi.com This method can be used for the intramolecular formation of the piperazine ring. researchgate.net It is also utilized for the N-alkylation of the piperazine core by reacting it with a suitable aldehyde and a reducing agent like sodium triacetoxyborohydride. mdpi.com Biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms) have emerged as effective methods for the asymmetric synthesis of chiral amines, which can be precursors to or part of the piperazine structure. researchgate.net These enzymatic methods offer high enantioselectivity for the formation of secondary and tertiary amines. researchgate.net

The combination of reductive amination with other reactions in a cascade or tandem fashion provides an efficient route to complex piperazinone structures. acs.orgacs.org For example, a tandem reductive amination-transamidation-cyclization process allows for the one-pot synthesis of substituted piperazin-2-ones. acs.org

The regioselective introduction of the 4-fluoro-2-methylphenyl group is a critical step in the synthesis of the target compound. One of the primary methods to achieve this is through the use of organometallic reagents, such as the previously mentioned 4-fluoro-2-methylphenylmagnesium bromide. chemicalbook.com This Grignard reagent can react with a suitable electrophilic center on a piperazine precursor to form a new carbon-carbon bond at the desired position.

In the broader context of synthesizing substituted heterocyclic compounds, various strategies for achieving regioselectivity have been developed. For instance, in the synthesis of substituted pyrazoles, one-pot, multi-step reactions have been shown to be highly regio- and chemo-selective, leading to the formation of a single N1-substituted pyrazole (B372694) derivative. nih.gov While applied to a different heterocyclic system, the principles of controlling reactivity and directing substituents through careful choice of reaction conditions and protecting groups are transferable.

Stepwise synthetic approaches can also be employed to ensure the correct regiochemistry. nih.gov This may involve the sequential addition of substituents to a pre-formed heterocyclic core or the use of directing groups to influence the position of incoming electrophiles or nucleophiles. For complex substitution patterns, a combination of these strategies may be necessary to achieve the desired regiochemical outcome.

Derivatization and Functionalization of the Piperazinone Scaffold

Once the core this compound structure is assembled, further modifications can be made to modulate its properties. The nitrogen atoms of the piperazinone ring are common sites for such derivatization.

N-Alkylation of the piperazinone scaffold is a common method for introducing a wide variety of substituents. This can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.comnih.gov The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms allows for the selective mono-alkylation of the other nitrogen. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or acetone. researchgate.net After alkylation, the protecting group can be removed under acidic conditions. researchgate.net Reductive amination with an aldehyde or ketone is another effective method for N-alkylation. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom of the piperazinone ring. This is typically achieved by reacting the piperazinone with an acyl chloride or anhydride. rsc.org In cases where both mono- and di-acylated products can be formed, controlling the stoichiometry of the reactants is crucial. rsc.org The conformational behavior of N-acylated piperazines has been studied using temperature-dependent NMR spectroscopy, revealing the presence of different conformers due to the restricted rotation of the amide bond. rsc.orgrsc.org Non-hydrolytic methods for the cleavage of a carbethoxy group from a piperazine nitrogen have also been developed to facilitate the preparation of mono-N-acyl piperazines. acs.org

Introduction of Diverse Substituents via Coupling Reactions

The piperazin-2-one (B30754) core, present in this compound, possesses two nitrogen atoms (N1 and N4) that serve as key handles for introducing a wide array of substituents through various cross-coupling reactions. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling, which facilitate the formation of carbon-nitrogen (C-N) bonds. nih.govwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides (or pseudo-halides) and amines. organic-chemistry.orgyoutube.com In the context of the piperazin-2-one scaffold, this reaction is typically used to introduce an aryl or heteroaryl group at the N4 position. The general transformation involves reacting the piperazinone with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical and often involves bulky, electron-rich phosphines like XPhos, SPhos, or BrettPhos, which enhance catalyst stability and reaction efficiency. youtube.com

The reaction conditions have been optimized to be highly efficient, sometimes proceeding in as little as 10 minutes under aerobic conditions, which represents a significant improvement over traditional methods that required harsh conditions and long reaction times. nih.gov This methodology's robustness allows for the coupling of a wide range of electronically and sterically diverse aryl chlorides, providing an efficient route to complex piperazine derivatives. nih.govacs.org

Table 1: Examples of Buchwald-Hartwig Amination with Piperazine Scaffolds

EntryAryl HalideAmineCatalyst/LigandBaseYield (%)
14-ChlorotoluenePiperazinePd₂(dba)₃ / XPhosNaOtBu97
22-ChlorotoluenePiperazinePd₂(dba)₃ / XPhosNaOtBu95
31-Chloro-4-methoxybenzenePiperazinePd₂(dba)₃ / XPhosNaOtBu91
43-ChloropyridinePiperazinePd₂(dba)₃ / RuPhosNaOtBu85
Data derived from studies on general piperazine scaffolds, illustrating the reaction's applicability. Source: nih.gov

Chan-Lam Coupling:

The Chan-Lam (or Chan-Evans-Lam) coupling is another essential tool for C-N bond formation, utilizing a copper catalyst to couple amines with aryl boronic acids. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its ability to be conducted at room temperature and open to the air, making it operationally simpler than many palladium-catalyzed systems. organic-chemistry.org Oxygen often serves as the terminal oxidant, regenerating the active Cu(II) catalyst and allowing for the use of catalytic amounts of copper. organic-chemistry.orgbeilstein-journals.org

This method is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl boronic acid partner. researchgate.netnih.gov For a molecule like this compound, the N4-amine could be coupled with various substituted aryl or heteroaryl boronic acids to generate a library of analogs. The reaction typically employs a copper source, such as copper(II) acetate, and a base. organic-chemistry.org

Table 2: Representative Chan-Lam Coupling Reactions

EntryBoronic AcidAmineCopper SourceConditionsYield (%)
1Phenylboronic acidImidazoleCu(OAc)₂Pyridine, Air, RT, 3d93
24-Methoxyphenylboronic acidAnilineCu(OAc)₂Pyridine, O₂, RT80
3Naphthalene-1-boronic acidPiperidineCu(OAc)₂CH₂Cl₂, O₂, RT90
43-Thiopheneboronic acidMorpholineCu(OAc)₂Pyridine, Air, RT85
Illustrative examples of the Chan-Lam coupling, demonstrating its broad scope. Source: wikipedia.orgbeilstein-journals.org

Late-Stage Functionalizations of Enantioenriched Piperazine Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of a synthetic sequence. scispace.com This approach avoids the need for lengthy de novo synthesis for each new analog, accelerating the exploration of chemical space around a core scaffold. For enantioenriched piperazine derivatives, LSF can introduce chemical diversity while preserving the core's stereochemistry.

A primary focus of LSF on saturated N-heterocycles like piperazines is the selective functionalization of carbon-hydrogen (C-H) bonds. nih.govmdpi.com While C-H functionalization of piperazines has been challenging due to the presence of two nitrogen atoms which can complicate catalyst reactivity, significant progress has been made. nih.govmdpi.com

Direct α-C–H Functionalization:

Methods involving direct deprotonation (lithiation) at the carbon alpha to a nitrogen atom, followed by trapping with an electrophile, can provide access to α-substituted piperazines. The use of a directing group, such as a Boc (tert-butoxycarbonyl) group on one of the nitrogens, can control the regioselectivity of this process. mdpi.com Enantioselectivity can be achieved by using chiral ligands, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in the lithiation step. This strategy allows for the synthesis of enantiopure α-functionalized piperazines. mdpi.com

Photoredox Catalysis:

Photoredox catalysis has emerged as a mild and effective method for generating radicals under conditions that are tolerant of many functional groups, making it highly suitable for LSF. scispace.comresearchgate.net For piperazine scaffolds, this approach can generate an α-amino radical by single-electron oxidation of the nitrogen, followed by deprotonation. This radical can then be coupled with various radical acceptors, such as electron-deficient alkenes, to install new substituents at the α-carbon position. nih.gov This method avoids the harsh conditions associated with other C-H functionalization techniques and can be applied to complex drug-like molecules. scispace.comnih.gov

The development of these LSF strategies is critical for efficiently generating analogs of complex molecules like this compound, enabling rapid optimization of their properties.

Iii. Chemical Reactivity and Reaction Mechanisms

Reaction Pathways Intrinsic to the Piperazinone Ring System

The piperazinone ring is a key structural feature that offers several pathways for chemical modification. One notable synthetic route to substituted piperazin-2-ones involves a one-pot, three-step process. acs.org This sequence includes a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This method allows for the construction of 3-aryl substituted piperazin-2-ones with high yields and enantiomeric excess. acs.org

The process begins with the reaction of an aromatic aldehyde with an activated acetonitrile (B52724) derivative, catalyzed by a quinine-derived urea (B33335), to form an intermediate alkene. acs.org This is followed by an in-situ asymmetric epoxidation. The final and crucial step is the domino ring-opening cyclization, where a 1,2-diamine is added. The diamine opens the epoxide ring, and subsequent intramolecular cyclization forms the piperazin-2-one (B30754) core. acs.org

Table 1: One-Pot Synthesis of 3-Aryl Piperazin-2-ones acs.org

Step Reaction Type Reagents Catalyst Outcome
1 Knoevenagel Condensation Aromatic Aldehyde, (Phenylsulfonyl)acetonitrile Quinine-derived urea α,β-Unsaturated nitrile
2 Asymmetric Epoxidation Cumyl hydroperoxide Quinine-derived urea Epoxide intermediate

This pathway highlights the inherent reactivity of precursors that lead to the formation of the piperazinone ring, securing a highly stereocontrolled route to these heterocyclic systems. acs.org

Another reaction intrinsic to the piperazin-2-one system involves its interaction with phosphorus reagents. For instance, the reaction of piperazin-2-one with triethyl phosphite (B83602), prompted by phosphoryl chloride, does not yield simple phosphonates or bisphosphonates at a single carbon, as is seen with morpholin-3-ones. nih.govnih.gov Instead, it results in a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govnih.gov This indicates a more complex reaction mechanism involving the addition of phosphite across the C2-C3 bond of an intermediate species. nih.gov

Reactivity of the Fluoro- and Methylphenyl Substituents on the Piperazinone Core

Fluorine Substituent: The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom at the para-position relative to the point of attachment to the piperazinone ring is susceptible to displacement by strong nucleophiles. researchgate.netnih.gov For this reaction to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups. nih.govyoutube.com In this specific compound, the piperazinone moiety itself is not a strong electron-withdrawing group, which may temper the reactivity towards SNAr compared to systems with nitro or cyano groups. However, under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates, or amines), substitution of the fluorine atom can be achieved. nih.gov

Methyl Substituent: The methyl group at the ortho-position has two main effects. Sterically, it can hinder the approach of reactants to the C3 position of the piperazinone ring and to the adjacent ipso-carbon of the phenyl ring. Electronically, it is a weak electron-donating group, which slightly deactivates the ring towards electrophilic attack and has a minor influence on nucleophilic substitution compared to the fluorine atom. The methyl group itself can also be a site of reaction, for example, through free-radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions, although this would require harsh conditions that might also affect the piperazinone ring.

Nucleophilic Substitution and Ring Transformations

Nucleophilic attack is a primary reaction mode for this class of compounds. As mentioned, nucleophilic aromatic substitution at the fluorine-bearing carbon is a potential pathway. nih.govyoutube.com The success of such a reaction depends on the nucleophile's strength and the reaction conditions. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product
Oxygen Sodium Methoxide 3-(4-Methoxy-2-methylphenyl)piperazin-2-one
Sulfur Sodium Thiophenoxide 3-(4-(Phenylthio)-2-methylphenyl)piperazin-2-one

Beyond the aromatic ring, the piperazinone core itself can undergo nucleophilic reactions. The amide carbonyl group can be attacked by strong reducing agents like lithium aluminum hydride to reduce the ketone to a methylene (B1212753) group, thus transforming the piperazin-2-one into a piperazine (B1678402). The N-H protons are acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation. mdpi.com

Ring transformations are also plausible under specific conditions. For example, hydrolysis of the amide bond under strong acidic or basic conditions would lead to the opening of the piperazinone ring, yielding an N-(2-aminoethyl)amino acid derivative.

Electrophilic and Oxidative Reactions at the Piperazinone Nitrogen and Carbon Atoms

The nitrogen atoms of the piperazinone ring possess lone pairs of electrons, making them nucleophilic and susceptible to electrophilic attack. nih.gov The secondary amine at the N4 position is generally more nucleophilic than the amide nitrogen at N1. Therefore, reactions such as alkylation, acylation, and arylation (e.g., Buchwald-Hartwig or Ullmann coupling) are expected to occur selectively at the N4 position. mdpi.com

Direct functionalization of the C-H bonds adjacent to the nitrogen atoms is a modern strategy for elaborating the piperazine scaffold. nih.govmdpi.com While challenging due to the presence of two nitrogen atoms, methods like direct α-C–H lithiation followed by trapping with an electrophile have been developed for N-protected piperazines. nih.govmdpi.com Photoredox catalysis can also be used to generate an α-amino radical from the corresponding amine radical cation, which can then couple with various partners. mdpi.com

Oxidative reactions can also occur. Strong oxidizing agents could potentially oxidize the C-H bonds alpha to the nitrogen atoms. Furthermore, the secondary amine can be oxidized. The reaction of piperazin-2-one with triethyl phosphite and phosphoryl chloride leads to bisphosphonylation at the C2 and C3 positions, which can be considered a consequence of an electrophilic phosphorus species reacting with an enamine-like intermediate. nih.govnih.gov

Stereochemical Control and Mechanisms in Asymmetric Syntheses

The C3 carbon of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling this stereochemistry is a critical aspect of its synthesis.

Asymmetric synthesis of this compound can be achieved through various strategies. One highly effective method is the domino ring-opening cyclization (DROC) of a chiral epoxide, as described earlier. acs.org In this mechanism, the stereochemistry is set during the asymmetric epoxidation step, which is catalyzed by a chiral catalyst, such as a quinine-derived urea. acs.org The subsequent SN2 ring-opening of the epoxide by the diamine proceeds with inversion of configuration at one of the epoxide carbons, and the resulting stereochemistry is retained during the final intramolecular cyclization. This substrate-controlled diastereoselective process allows for the predictable formation of the desired enantiomer of the piperazinone.

Another approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent, such as a Schöllkopf bis-lactim ether, with a suitable 4-fluoro-2-methylbenzyl halide. nih.gov This method relies on the chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby establishing the stereocenter. Subsequent hydrolysis of the auxiliary reveals the chiral amino acid precursor, which can then be cyclized to form the piperazinone.

The mechanism of stereochemical control in these syntheses relies on the creation of a diastereomeric transition state with a significant energy difference between the two possible pathways, leading to the preferential formation of one enantiomer. nih.gov This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries that create a defined chiral environment around the reacting centers. nih.govnih.gov

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations offer a microscopic view of the molecule's behavior, predicting its electronic properties and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on 3-(4-fluoro-2-methylphenyl)piperazin-2-one are not extensively available in the cited literature, the principles of DFT allow for the prediction of several key chemical descriptors. For instance, calculations at the B3LYP/6-311+G(2d,p) level of theory are commonly used to optimize the molecular geometry and determine electronic properties. nih.gov

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be employed to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity.

ParameterDescriptionTypical Calculation Method
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.DFT (e.g., B3LYP/6-311+G(2d,p))
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.DFT (e.g., B3LYP/6-311+G(2d,p))
HOMO-LUMO GapDifference in energy between the HOMO and LUMO, indicating chemical stability.DFT (e.g., B3LYP/6-311+G(2d,p))
Electronegativity (χ)A measure of the tendency of an atom to attract a bonding pair of electrons.Finite Difference Approximation
Chemical Hardness (η)A measure of resistance to change in electron distribution or charge transfer.Finite Difference Approximation
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons.Calculated from χ and η

This table represents typical parameters derived from DFT calculations for similar molecules, as specific data for this compound is not available in the provided search results.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and donor-acceptor interactions within a molecule. nih.gov This analysis provides a detailed picture of the intramolecular and intermolecular bonding and delocalization of electron density. For a molecule like this compound, NBO analysis can elucidate the nature of the interactions between the phenyl ring, the piperazinone ring, and the substituents.

The analysis can identify key orbital interactions, such as those between lone pair orbitals and antibonding orbitals, which contribute to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization. For example, interactions involving the lone pairs of the nitrogen and oxygen atoms in the piperazinone ring with the antibonding orbitals of adjacent bonds are expected to be significant.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
N(lone pair)C-C(antibonding)Data not available
O(lone pair)N-C(antibonding)Data not available
C-H(bonding)C-C(antibonding)Data not available

This table is a template for NBO analysis results. Specific data for this compound is not available in the provided search results.

Quantum chemical calculations can be used to predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). superfri.org By calculating the vibrational modes of the molecule, researchers can assign the peaks observed in experimental IR and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Spectroscopic TechniquePredicted PropertyComputational Method
FT-IRVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311+G(2d,p))
RamanVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311+G(2d,p))
UV-VisAbsorption Wavelengths (nm)TD-DFT

This table outlines the application of quantum chemical calculations in predicting spectroscopic properties. Specific predicted data for this compound is not available in the provided search results.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with biological targets.

Computational methods can be used to identify the low-energy conformers and to determine their relative stabilities. This information is vital for understanding how the molecule might bind to a biological receptor, as the bioactive conformation is often one of the low-energy conformers. For similar heterocyclic ring systems, distorted boat or chair conformations are commonly observed. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id In the context of drug discovery, docking simulations are used to predict how a ligand, such as this compound, might bind to the active site of a protein target.

These simulations can provide valuable information about the binding affinity, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the ligand-protein complex. While specific docking studies for this compound are not detailed in the provided search results, such studies are crucial for elucidating its potential mechanism of action and for the rational design of more potent derivatives.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Not SpecifiedData not availableData not available

This table is a template for presenting results from ligand-target docking simulations. Specific data for this compound is not available in the provided search results.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interaction of atoms and molecules over time. This technique is invaluable for understanding the dynamic nature of the binding between a ligand, like this compound, and its target protein, providing insights that static models like molecular docking cannot capture. ijpsdronline.comnajah.edu

In a typical MD simulation study, the ligand-protein complex, predicted from docking, is placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and Newton's laws of motion are applied to predict their positions and velocities over a short time step. By repeating this process millions of times, a trajectory is generated that shows how the complex behaves over nanoseconds or even microseconds. nih.gov

Analysis of the MD trajectory reveals crucial information about the stability and nature of the ligand-protein interaction. Key metrics include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD plot suggests that the protein-ligand complex has reached equilibrium and remains structurally consistent, indicating a stable binding event. ijpsdronline.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue in the protein. It highlights regions of the protein that are flexible or rigid. Significant fluctuations in the binding site residues might indicate an unstable interaction, whereas stability in these regions reinforces the binding mode. ijpsdronline.com

Interaction Analysis: The simulation allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that hold the ligand in the binding pocket. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity. nih.gov

For instance, a hypothetical 100-nanosecond MD simulation of this compound bound to a kinase domain might yield results summarizing the stability of the complex and the key interactions maintaining the binding.

Table 1: Hypothetical MD Simulation Results for this compound with a Target Protein
ParameterValue/Description
Simulation Time100 ns
Average Protein RMSD1.6 Å
Average Ligand RMSD0.8 Å
Key Interacting Residues (H-Bonds)Asp145, Glu91
Key Interacting Residues (Hydrophobic)Leu22, Val30, Ile89, Phe144
Hydrogen Bond Occupancy (Asp145)85.2%
Hydrogen Bond Occupancy (Glu91)71.5%

These simulations provide a dynamic picture of how the compound settles into the binding site and which specific atomic interactions are critical for maintaining its bound state, offering a robust validation of docking predictions. ijpsdronline.comnih.gov

In Silico Screening and Virtual Library Design for Piperazinone Derivatives

Building upon the structural core of this compound, computational techniques facilitate the design and evaluation of vast virtual libraries of related compounds to identify derivatives with potentially improved activity and selectivity. nih.gov This in silico approach significantly narrows down the number of molecules that need to be synthesized and tested in the lab, saving considerable time and resources. scispace.comresearchgate.net

The process begins with the creation of a virtual library. The core scaffold of this compound is used as a template. Specific points on the molecule, often the nitrogen atoms of the piperazine (B1678402) ring, are selected for modification. A wide range of chemical substituents (R-groups) are then computationally attached at these positions to generate a library that can contain thousands or millions of virtual compounds. nih.gov

Once the library is designed, it is subjected to virtual screening, a process that computationally estimates the likelihood that each compound will bind to the desired biological target. A common and effective method is structure-based virtual screening using molecular docking. researchgate.netnih.gov Each compound from the virtual library is docked into the three-dimensional structure of the target protein's active site. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), and the compounds are ranked. nih.gov

Derivatives that receive high scores and exhibit favorable interaction patterns—such as forming key hydrogen bonds or hydrophobic contacts observed with the parent compound—are selected as "hits." These hits are then prioritized for chemical synthesis and subsequent biological evaluation. nih.gov

The table below illustrates a small, representative subset of a virtual library designed from the this compound scaffold, showing how different substitutions can influence the predicted binding affinity.

Table 2: Example of a Virtual Library Based on the this compound Scaffold
Compound IDModification (R-group on Piperazine N4)Predicted Docking Score (kcal/mol)Key Predicted Interactions
Parent-H-7.8H-bond with Asp145
Derivative 1-CH2-Phenyl-9.2H-bond with Asp145; π-π stacking with Phe144
Derivative 2-C(O)-NH-Cyclopropyl-8.9H-bonds with Asp145, Glu91
Derivative 3-SO2-Thiophene-9.5H-bond with Asp145; Hydrophobic contact with Leu22
Derivative 4-CH3-7.9H-bond with Asp145

This systematic, computation-driven approach allows for the rational exploration of chemical space around a promising lead compound, guiding medicinal chemistry efforts toward the synthesis of derivatives with a higher probability of success.

V. Structure Activity Relationship Sar and Ligand Design Principles

Systematic SAR Studies on 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Analogues

Systematic SAR studies involve the synthesis and evaluation of a series of related compounds to determine the effect of specific structural changes on their interaction with a biological target. For analogs of this compound, this involves modifying the fluoro and methyl substituents on the phenyl ring, altering substituent positions, and making changes to the piperazinone core.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comresearchgate.net The fluorine atom's small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly impact a molecule's pharmacological profile. tandfonline.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions. tandfonline.comdntb.gov.ua This can increase the binding affinity of the ligand. tandfonline.com In some aryl piperazine (B1678402) series, the presence of a fluoro group has been shown to be crucial for biological activity. nih.gov

Selectivity: Strategic placement of fluorine can influence a compound's selectivity for its intended target over other proteins. The unique electronic and steric properties of fluorine can create specific interactions that are only possible with the target receptor's binding pocket.

Metabolic Stability: A primary advantage of fluorination is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. tandfonline.comnih.gov Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. tandfonline.comnih.gov

The following table summarizes the general effects of fluorine substitution in drug design.

PropertyEffect of Fluoro SubstitutionRationale
Binding Affinity Can increaseAlters electronic properties, enabling new polar interactions. tandfonline.comresearchgate.net
Lipophilicity IncreasesCan improve membrane permeation and bioavailability. researchgate.netnih.gov
Metabolic Stability Generally increasesC-F bond is stronger than C-H, resisting enzymatic oxidation. tandfonline.comnih.gov
pKa Can lower pKa of nearby aminesReduces basicity, which can improve cell membrane permeability. tandfonline.com

Role of Methyl Substitution in Modulating Pharmacological Profiles

The addition of a methyl group, often referred to as the "magic methyl" effect, can significantly alter a compound's pharmacological profile. nih.gov Its influence stems from both steric and electronic effects, as well as its impact on conformation and solvation.

Hydrophobic Interactions: A methyl group can fit into a complementary hydrophobic pocket in the target's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect. nih.govresearchgate.net This entropic gain can be a significant driver of potency.

Conformational Effects: A methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation. nih.gov For instance, an ortho-methyl group on an aryl ring can induce a specific torsion angle that is optimal for binding. nih.gov

Metabolic Blocking: Similar to fluorine, a methyl group can be strategically placed to block metabolic attack at a susceptible position on the molecule, thereby improving its metabolic stability.

Selectivity: The precise positioning of a methyl group can enhance selectivity by creating favorable interactions with the intended target while introducing steric clashes with off-targets. nih.gov Studies have shown that the simple addition of a methyl group can result in a significant fold-increase in binding affinity for a specific receptor. nih.gov

The position of substituents on the 4-fluoro-2-methylphenyl ring is critical for activity. Moving the fluoro or methyl groups to different positions (ortho, meta, para) can drastically change the molecule's shape, electronic distribution, and how it fits into a receptor's binding site.

For example, in studies of related arylpiperazine analogs, moving a substituent from the para to the meta position, or adding a second substituent, has been shown to have a significant impact on activity and selectivity. frontiersin.orgpolyu.edu.hk Research on other scaffolds has demonstrated that an additional fluorine atom at the ortho position of a phenyl ring can be important for in vivo activity. mdpi.com The specific arrangement of the electron-withdrawing fluorine and the electron-donating, sterically larger methyl group in the 3-(4-fluoro-2-methylphenyl) configuration likely creates a unique electrostatic and steric profile that is key to its biological function. Systematic studies have shown that the reduction reactivity and redox potential of a molecule can differ depending on the position of a phenyl group, indicating the importance of steric hindrance and electronic effects governed by substituent placement. rsc.org

The piperazinone ring is a privileged scaffold in medicinal chemistry, valued for its structural properties and its role as a versatile linker. researchgate.netthieme-connect.com Modifications to this core structure are a key aspect of SAR studies.

Ring Substitution: Introducing substituents on the carbon or nitrogen atoms of the piperazinone ring can influence the molecule's three-dimensional shape and its ability to form hydrogen bonds. mdpi.com While about 80% of piperazine-containing drugs are substituted only at the nitrogen positions, functionalization of the carbon atoms of the ring is an area of growing interest. mdpi.com

Ring Scaffolds: Replacing the piperazinone ring with other heterocyclic systems, such as piperazine, morpholine, or pyrrolidine, can lead to significant changes in activity. nih.govtandfonline.com Such modifications alter the geometry and hydrogen bonding capacity of the core.

Linker Modification: If the piperazinone acts as a linker, modifying its length, rigidity, or composition can optimize the orientation of the key pharmacophoric elements. For instance, in some bioactive compounds, methylated open-chain linkers were found to be superior to both demethylated and cyclic conformationally constrained analogs. nih.gov

Rational Design Strategies for Enhanced Biological Activity

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules. nih.gov This approach moves beyond trial-and-error by making targeted, hypothesis-driven modifications.

The process of discovering a new drug often begins with identifying a "hit" or "lead" compound that shows promising activity. This lead is then chemically modified to improve its properties in a process called lead optimization. criver.com

Lead Identification: A lead compound like this compound might be identified through high-throughput screening of chemical libraries or via fragment-based approaches. In some cases, a chemical scaffold, such as a piperazine ring connected to a 1,3,5-triazine (B166579) core, is identified as a promising starting point for further development. wellcomeopenresearch.org

Lead Optimization: Once a lead is identified, medicinal chemists undertake an iterative process of design, synthesis, and testing to enhance its profile. criver.comnih.gov For piperazinone-based compounds, this involves:

Maximizing Potency and Selectivity: Guided by SAR data, chemists make fine-tuned modifications to the aromatic ring substituents and the piperazinone core to improve interactions with the target. criver.com

Improving Pharmacokinetic Properties: Modifications are made to enhance metabolic stability, solubility, and membrane permeability, which are crucial for a drug's effectiveness in the body. nih.gov

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind, guiding the design of new compounds with a better fit. nih.govnih.gov

The table below outlines key steps in the lead optimization process.

Optimization PhaseObjectiveCommon Strategies for Piperazinone Scaffolds
Potency Enhancement Increase binding affinity for the target.Modify substituents on the phenyl ring; alter stereochemistry.
Selectivity Profiling Minimize binding to off-targets to reduce side effects.Introduce steric bulk or specific functional groups to disfavor binding to other proteins.
ADME Profiling Improve Absorption, Distribution, Metabolism, and Excretion.Add polar groups to improve solubility; block metabolic hotspots with fluorine or methyl groups. criver.com
Toxicity Reduction Eliminate or minimize adverse effects.Remove or modify structural alerts known to be associated with toxicity.

Exploration of Chemical Space through Combinatorial Library Synthesis

The exploration of the chemical space around the this compound scaffold would typically be achieved through combinatorial chemistry. This technique allows for the rapid synthesis of a large library of related molecules by systematically varying different parts of the parent structure. For this specific compound, a library could be generated by introducing a diverse set of substituents at key positions, such as the N1 and N4 positions of the piperazine ring, or by modifying the phenyl ring. For instance, different alkyl or aryl groups could be attached to the nitrogen atoms to probe their influence on biological activity. The goal of such a library is to systematically map how structural changes affect the compound's interaction with a biological target, thereby identifying key regions of the molecule that are critical for its activity.

Enantioselective Synthesis and Stereochemical Impact on SAR

The carbon atom at the 3-position of the piperazin-2-one (B30754) ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles.

An enantioselective synthesis would be required to produce each enantiomer in high purity. This could involve using chiral starting materials, chiral catalysts, or resolving a racemic mixture. Subsequent biological testing of the individual (R)- and (S)-enantiomers would be crucial to determine the stereochemical impact on the structure-activity relationship. This analysis would reveal whether one enantiomer is more active or selective for a particular biological target, which is a critical step in the development of a potentially therapeutic agent.

Structure-Property Relationship (SPR) Analysis for Optimized Compound Attributes (e.g., Solubility, Permeability)

While these sections describe the standard drug discovery and development processes that would theoretically be applied to this compound, it must be reiterated that no specific published research detailing these investigations for this particular compound could be identified.

Vi. Molecular Interactions and Biochemical Targeting

Identification and Characterization of Key Biological Targets

The therapeutic potential of a compound is defined by its interaction with specific biological molecules. For derivatives and analogues of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, research has identified several key targets, ranging from receptors involved in neurotransmission to enzymes critical for cellular processes.

The phenylpiperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. While direct binding data for this compound is not extensively detailed, studies on structurally related compounds provide significant insights into its potential receptor affinity profile.

For instance, a series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides demonstrated high selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). nih.gov This selectivity is a critical area of research, as D3R is implicated in neuropsychiatric disorders. nih.gov The binding affinities for some of these related compounds highlight the potential for nuanced interactions within the dopamine receptor family. nih.gov

Similarly, various piperazine (B1678402) derivatives have been shown to bind to multiple serotonin (5-HT) receptor subtypes. nih.gov For example, 1-(m-chlorophenyl)piperazine (mCPP) displays nearly equal potency across several 5-HT receptor subtypes. nih.gov Other derivatives, developed as potential antipsychotics, have shown modest to weak affinity for 5-HT1A receptors while being largely inactive at D2 receptors. nih.gov This suggests that modifications to the piperazine scaffold can tune the selectivity and affinity for different neurotransmitter receptors.

Table 1: Binding Affinities of Representative Phenylpiperazine Analogs at Dopamine and Serotonin Receptors

Compound Class Receptor Binding Affinity (Kᵢ or IC₅₀, nM) Source
N-(...aryl carboxamides) Dopamine D3 2.6 - 15 nih.gov
N-(...aryl carboxamides) Dopamine D2 >10,000 nih.gov
1-(m-chlorophenyl)piperazine Serotonin (5-HT) Subtypes 360 - 1300 nih.gov
1-(pyrimidin-2-yl)piperazines Serotonin 5-HT1A Modest to Weak Affinity nih.gov
1-(pyrimidin-2-yl)piperazines Dopamine D2 Inactive nih.gov

The piperazine scaffold is a versatile structural motif found in a variety of enzyme inhibitors. While specific data on the direct interaction of this compound with enzymes like Acetylcholinesterase, WDR5, Tyrosinase, or GSK-3β is limited in the available literature, related structures have shown activity against other enzyme classes.

Notably, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These compounds demonstrated significant inhibitory activity, highlighting the potential for piperazine-containing molecules to be developed as kinase inhibitors. nih.gov

Table 2: Inhibitory Activity of Piperazine-Containing Benzofuran Derivatives against CDK2

Compound CDK2 IC₅₀ (nM)
9h 40.91
11d 41.70
11e 46.88
13c 52.63
Staurosporine (Reference) 56.76

Data sourced from reference nih.gov.

Analogues of this compound have been investigated as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs). These transport proteins are crucial for nucleoside salvage and for regulating adenosine (B11128) levels. nih.gov A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues found them to be potent inhibitors of both ENT1 and ENT2. nih.gov

Research indicated that the presence of a halogen, such as the fluorine atom on the phenyl ring, was essential for the inhibitory activity on both transporters. nih.gov The mechanism of inhibition by the most potent analogue, compound 3c, was determined to be irreversible and non-competitive. This compound reduced the maximum velocity (Vmax) of uridine (B1682114) uptake without affecting the Michaelis constant (Km). nih.gov

One of the most significant findings related to the this compound scaffold is its use as a core intermediate in the synthesis of potent and selective Neurokinin-1 (NK1) receptor antagonists. acs.orgnih.gov The NK1 receptor, which binds the tachykinin peptide Substance P, is a target for treating depression, anxiety, and emesis.

The compound (+)-(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one serves as a key building block for vestipitant, a highly potent and selective NK1 receptor antagonist. acs.orgnih.govresearchgate.net The discovery process involved extensive chemical exploration of C-phenylpiperazine derivatives to maximize in vitro affinity for the NK1 receptor while optimizing pharmacokinetic properties. acs.orgnih.gov This line of research firmly establishes the 3-(4-fluoro-2-methylphenyl)piperazine core as a privileged structure for targeting the NK1 receptor. acs.orgnih.gov

Piperazine-containing compounds, particularly those with a fluorophenyl group, are known to interact with Cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Studies have shown that fluorophenylpiperazine analogues can have significant inhibitory effects on several key CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net

Some piperazine derivatives have been identified as mechanism-based inactivators (MBIs) of CYP3A4 and CYP2D6. nih.govresearchgate.net This type of inhibition is time- and concentration-dependent and involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. nih.govresearchgate.net For example, the piperazine-containing compound SCH 66712 was shown to be a potent MBI of CYP3A4. researchgate.net These findings suggest that this compound has the potential to modulate the activity of various CYP isoenzymes, a critical consideration in drug development.

Biophysical and Biochemical Assays for Target Engagement and Potency

A variety of sophisticated assays are employed to characterize the interactions between compounds like this compound and their biological targets. These methods are essential for determining binding affinity, potency, selectivity, and mechanism of action.

Receptor Binding Assays : To determine the affinity of ligands for neurotransmitter receptors like dopamine and serotonin, radioligand binding assays are commonly used. nih.gov These competitive assays measure the displacement of a known radiolabeled ligand by the test compound, from which inhibition constants (IC50) and binding affinities (Ki) can be calculated. nih.gov

Functional Assays : Beyond simple binding, functional assays measure the biological response triggered by ligand-receptor interaction. Examples include GTP-γ-S binding assays, which measure G-protein activation, and cellular assays that monitor downstream signaling events like mitogenesis or β-arrestin recruitment. nih.govresearchgate.net For ion channels, Ca²⁺-flux assays are used to measure antagonistic activity. nih.gov

Enzyme Inhibition Assays : The potency of enzyme inhibitors is typically determined by measuring the concentration of the compound required to inhibit enzyme activity by 50% (IC50). nih.gov

Transport Protein Assays : The function of transporters like ENTs is often assessed using radiolabeled substrate uptake assays. For example, the rate of [3H]uridine uptake into cells expressing ENT1 or ENT2 can be measured in the presence and absence of an inhibitor to determine its effect on transport kinetics (Vmax and Km). nih.gov

CYP Inhibition Assays : To characterize interactions with CYP enzymes, a combination of methods is used. Spectral binding titrations can determine the binding constant (Ks). nih.govresearchgate.net Time- and NADPH-dependent incubation assays are used to identify mechanism-based inactivation. nih.gov Furthermore, whole-protein mass spectrometry can be employed to confirm covalent adduction of the inactivator to the enzyme. nih.govresearchgate.net

These diverse analytical techniques provide a detailed picture of a compound's biochemical activity, guiding its development and characterization as a potential therapeutic agent.

In Vitro Binding Affinity Determinations (e.g., Ki measurements)

No studies reporting the in vitro binding affinity of this compound to any specific biological targets were identified. Consequently, no data on its inhibition constant (Ki) is available.

Enzymatic Inhibition Kinetics and Mechanism Studies

There is no available research detailing the enzymatic inhibition kinetics of this compound. Information regarding its potential to inhibit any enzyme, including the mechanism of such inhibition (e.g., competitive, non-competitive, or uncompetitive), is currently not documented in the scientific literature.

Cellular Uptake and Efflux Studies Related to Transporter Interactions

No studies were found that investigated the cellular uptake or efflux of this compound. Therefore, its interactions with any known cellular transporters remain uncharacterized.

Mechanistic Insights into Ligand-Target Interactions

In the absence of identified biological targets and binding affinity data, there are no mechanistic insights into the ligand-target interactions of this compound. The specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or ionic interactions with any biological macromolecule, have not been described.

Vii. Advanced Research Perspectives and Future Directions

Emerging Synthetic Methodologies for Complex Piperazinone Architectures

The piperazine (B1678402) ring is a common feature in many drugs, but creating complex, specifically substituted versions like 3-(4-Fluoro-2-methylphenyl)piperazin-2-one requires sophisticated chemical techniques. mdpi.commdpi.com Traditional methods for building the piperazine core are often lengthy and limited by the availability of starting materials. mdpi.com Modern research focuses on more efficient and selective methods, particularly the functionalization of the carbon-hydrogen (C–H) bonds of the piperazine ring, a historically challenging task. mdpi.com

Recent breakthroughs in synthetic chemistry are providing new avenues to create diverse piperazinone structures. mdpi.com These emerging methodologies offer greater control over the final molecular architecture, which is essential for fine-tuning the compound's biological activity.

Key Emerging Synthetic Strategies:

Photoredox Catalysis: This technique uses light to drive chemical reactions, enabling the direct C–H arylation, vinylation, and alkylation of piperazines under mild conditions. mdpi.com For instance, iridium-based photocatalysts have been successfully used to couple piperazines with various partners. mdpi.com

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Buchwald–Hartwig amination and copper-catalyzed Ullmann–Goldberg reactions are primary methods for creating N-arylpiperazines, a common structural motif. nih.gov

Flow Chemistry: The use of continuous flow reactors in combination with photoredox catalysis allows for safer, more scalable, and efficient synthesis of functionalized piperazines. mdpi.com

Ugi Multicomponent Reaction: This method allows for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient pathway to diverse piperazine derivatives. researchgate.net

These advanced methods are crucial for moving beyond the traditional N-substitution of the piperazine ring and exploring the largely untapped potential of C-H functionalization, which can significantly expand the structural diversity and three-dimensional chemical space of these compounds. mdpi.comresearchgate.net

Integration of Advanced Computational Techniques in Compound Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to predict and analyze the behavior of molecules like this compound without synthesizing them. These in silico techniques accelerate the optimization process, reduce costs, and provide deep insights into the molecule's interaction with biological targets. ufv.brnih.gov

Core Computational Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. ufv.brebyu.edu.trnih.gov For piperazine derivatives, docking studies have been used to understand their binding modes with targets like cholinesterases, BACE-1, and various receptors, helping to rationalize their activity and guide the design of more potent analogs. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-protein interaction. nih.govnih.gov This helps to assess the stability of the binding pose predicted by docking and identify key amino acid residues involved in the interaction. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. ebyu.edu.trnih.gov It can be used to calculate properties like molecular orbital energies (HOMO-LUMO) and electrostatic potential, which are important for understanding a compound's reactivity and interaction capabilities. ebyu.edu.trnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. ufv.br By building these models, researchers can predict the activity of new, unsynthesized piperazinone derivatives. ufv.br

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to identify compounds with favorable drug-like profiles. jneonatalsurg.com

Table 1: Application of Computational Techniques in Piperazinone Research
Computational TechniquePrimary ApplicationExample in Piperazine/Piperazinone ResearchReference
Molecular DockingPredicting binding mode and affinity to a biological target.Analyzing the interaction of piperazine derivatives with EGFR and VEGFR-2 receptors to understand anticancer activity. ebyu.edu.tr
Molecular Dynamics (MD)Assessing the stability of the ligand-protein complex over time.Confirming the stability of a chalcone-piperazine hybrid compound within the active site of the AChE enzyme. nih.gov
Density Functional Theory (DFT)Calculating electronic properties to understand reactivity and molecular interactions.Exploring the physical and chemical properties of a piperine-derived ligand to support its potential in Alzheimer's disease. nih.gov
ADMET PredictionForecasting the pharmacokinetic and toxicity profile of a compound.Evaluating benzyl (B1604629) piperazine derivatives for drug-like properties and low toxicity risks in Alzheimer's disease research. jneonatalsurg.com

Exploration of Novel Biochemical Pathways and Therapeutic Applications

The piperazine scaffold is a versatile building block found in drugs targeting a wide array of biochemical pathways and diseases, including cancer, infections, and central nervous system disorders. researchgate.netrsc.org The specific compound, 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, known as Vestipitant, was identified as a potent and selective neurokinin-1 (NK1) receptor antagonist. researchgate.net This highlights a key therapeutic application for this specific chemical backbone.

Antagonism of the NK1 receptor has been investigated for its potential in treating a variety of conditions, including:

Depression and anxiety

Nausea and vomiting, particularly chemotherapy-induced

Pain and inflammation

Beyond NK1 antagonism, derivatives of the core piperazinone structure are being explored for a multitude of other therapeutic applications. For example, a related compound, FMPD, has been studied as a potential antipsychotic agent with a multi-receptor profile, acting as an antagonist at dopamine (B1211576) D2, 5-HT2A, and 5-HT6 receptors. doi.orgnih.gov This polypharmacology is characteristic of many piperazine-containing drugs and opens up possibilities for treating complex diseases like schizophrenia. doi.orgnih.gov The broad therapeutic spectrum of piperazine derivatives continues to drive research into new and unexplored biochemical pathways. mdpi.com

Development of Multi-Targeting Piperazinone Derivatives

The traditional "one drug, one target" approach is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD) and cancer. jneonatalsurg.comresearchgate.net This has led to the rise of a new strategy: the design of Multi-Target-Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a lower likelihood of drug resistance. researchgate.net

The piperazine/piperazinone scaffold is an ideal framework for creating MTDLs due to its structural versatility, which allows different parts of the molecule to be optimized for various targets. researchgate.net

Examples of Multi-Targeting Piperazinone Research:

Alzheimer's Disease: Many MTDLs based on the piperazine scaffold have been developed to combat AD. These compounds are often designed to inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.govnih.govresearchgate.net Additionally, these molecules may be designed to prevent the aggregation of amyloid-beta (Aβ) plaques and possess antioxidant properties. nih.govnih.gov

Neurological Disorders: Piperazine-substituted chalcones have been evaluated as inhibitors of monoamine oxidases (MAOs) in addition to ChEs and BACE-1, representing a potential treatment strategy for a range of neurological disorders. researchgate.net

Cancer: Researchers have designed piperazinyl-methyl-pyridazinone derivatives that target multiple receptor tyrosine kinases, such as EGFR and VEGFR-2, which are crucial for cancer cell growth and survival. ebyu.edu.trresearchgate.net

This multi-target approach represents a promising frontier in drug development, moving away from single-target therapies towards more holistic treatments for complex diseases. jneonatalsurg.com

Application of Artificial Intelligence and Machine Learning in Piperazinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the entire drug discovery pipeline, from initial target identification to predicting clinical trial outcomes. astrazeneca.comnih.gov For piperazinone research, these technologies offer the potential to dramatically accelerate the pace of discovery and optimization. mdpi.com

ML algorithms can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and build predictive models. mdpi.comnih.gov This approach, known as QSAR, can forecast the therapeutic potential and properties of novel piperazinone derivatives before they are ever synthesized in a lab. youtube.com

Table 2: AI/ML Applications in the Drug Discovery Cycle
Discovery PhaseAI/ML ApplicationPotential Impact on Piperazinone ResearchReference
Target IdentificationAnalyzing genomic and proteomic data to find novel biological targets associated with a disease.Identifying new potential targets for which piperazinone derivatives could be designed. mdpi.com
Hit Identification & ScreeningVirtual screening of massive compound libraries to predict binding to a target.Rapidly screening virtual libraries of piperazinones to find promising starting points for a project. nih.gov
Lead OptimizationPredicting ADMET properties and biological activity to guide chemical modifications.Optimizing the structure of a lead compound like this compound for better efficacy and drug-like properties. nih.gov
De Novo Drug DesignUsing generative models (e.g., GANs) to design entirely new molecules with desired properties.Creating novel piperazinone architectures optimized for specific targets or multi-target profiles. nih.govmdpi.com
Chemical SynthesisPredicting optimal reaction pathways and conditions for synthesizing a target molecule.Streamlining the synthesis of complex piperazinone derivatives. mdpi.com

By leveraging AI, researchers can explore the vast chemical space of piperazinone derivatives more efficiently, design molecules with improved potency and selectivity, and reduce the time and cost associated with bringing new medicines to patients. astrazeneca.comyoutube.com

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(4-Fluoro-2-methylphenyl)piperazin-2-one?

The synthesis typically involves decarboxylative allylic alkylation of piperazin-2-one precursors. Key steps include:

  • Protecting group strategies : Use of PMB (para-methoxybenzyl) or Boc (tert-butoxycarbonyl) groups to stabilize intermediates during alkylation or reduction steps .
  • Cross-metathesis : Ethyl acrylate is employed to introduce α-substituents, followed by oxidative cleavage of protecting groups .
  • Reductive amination : For introducing aryl groups like 4-fluoro-2-methylphenyl, palladium-catalyzed coupling or nucleophilic substitution may be used.

Advanced: How can enantioselective synthesis be optimized for α-tertiary piperazin-2-ones?

Enantioselectivity is achieved via asymmetric catalysis :

  • Chiral phosphine ligands : Catalyze decarboxylative allylic alkylation to yield α-tertiary centers with >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Racemization of intermediates is minimized using low-temperature conditions (-20°C) and non-polar solvents (e.g., toluene) .
  • Substrate scope limitations : Bulky substituents (e.g., 2-methylphenyl) may reduce reaction efficiency due to steric hindrance, requiring tailored ligands .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify regiochemistry (e.g., 4-fluoro substitution at δ ~160 ppm for 19F^{19}F-NMR) .
  • X-ray crystallography : Resolves stereochemistry; used in related compounds like Nutlin-3 to confirm binding conformations .
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., incomplete alkylation intermediates) .

Advanced: How do structural modifications at the α-position affect biological activity in anticoagulant applications?

  • Factor Xa inhibition : Piperazin-2-one amides with 4-fluoroaryl groups show enhanced binding to Factor Xa’s S1 pocket (IC50_{50} < 100 nM) .
  • SAR trends :
    • Electron-withdrawing groups (e.g., -F) improve potency by strengthening hydrogen bonds with Tyr228 .
    • Methyl substituents at the 2-position of the phenyl ring reduce off-target binding to thrombin .

Advanced: What computational methods predict binding affinities of piperazin-2-one derivatives?

  • 3D-QSAR modeling : Correlates steric/electrostatic fields with activity; pyridin-2-one scaffolds show optimal docking scores (~-9.5 kcal/mol) in mIDH1 inhibition studies .
  • Molecular Dynamics (MD) simulations : Assess stability of protein-ligand complexes (e.g., KRAS G12V binding via hydrogen bonds with Asp38) .
  • ADME prediction : LogP values <3.0 are ideal for blood-brain barrier penetration in CNS-targeted derivatives .

Advanced: How to resolve contradictions in activity data across biological assays?

  • Dose-response normalization : Compare IC50_{50} values under standardized conditions (e.g., 10% FBS in cell-based vs. enzymatic assays) .
  • Orthogonal assays : Validate Factor Xa inhibition via fluorogenic substrate cleavage and surface plasmon resonance (SPR) .
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., solubility, protein binding) causing discrepancies .

Advanced: Design principles for selective piperazin-2-one-based inhibitors

  • Scaffold hopping : Replace the piperazin-2-one core with bioisosteres (e.g., morpholine) to reduce off-target kinase binding .
  • Covalent inhibitors : Introduce acrylamide groups (e.g., 4-acryloyl derivatives) for irreversible binding to cysteine residues in targets like OTUB1 .
  • Crystallographic guidance : Co-crystal structures (e.g., MDM2-Nutlin-3 complex) inform steric clashes to avoid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Reactant of Route 2
3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.